Tert-butyl 4-aminoazocane-1-carboxylate

Description

Molecular Architecture and Functional Group Analysis

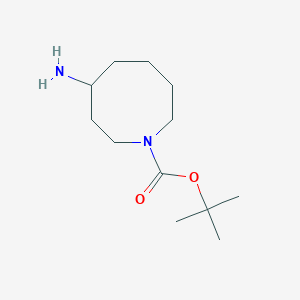

Tert-butyl 4-aminoazocane-1-carboxylate (CAS 1934460-77-1) is a heterocyclic organic compound with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.34 g/mol. Its structure comprises an eight-membered azocane ring (a saturated heterocycle with seven carbon atoms and one nitrogen atom) substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with an amino (-NH₂) group. The Boc group acts as a protective moiety for the secondary amine, while the primary amine at position 4 serves as a reactive site for further synthetic modifications.

The SMILES notation (O=C(N1CCC(N)CCCC1)OC(C)(C)C) confirms the connectivity: the azocane ring’s nitrogen is bonded to the carbonyl group of the Boc substituent, and the amino group occupies the equatorial position on the ring. Key bond angles and lengths are influenced by the ring’s conformational flexibility, with the Boc group introducing steric bulk that affects intermolecular interactions.

Table 1: Key Structural Features

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Ring Size | 8-membered (azocane) |

| Functional Groups | Boc-protected amine, primary amine |

| Boiling Point/Melting Pt | Not explicitly reported; likely >150°C |

Stereochemical Configuration and Conformational Dynamics

The compound exhibits stereochemical complexity due to the chiral centers at positions 1 and 4 of the azocane ring. While the Boc group is typically introduced in a racemic manner during synthesis, enantiopure forms (e.g., (R)- or (S)-configurations) can be isolated via chiral chromatography. X-ray crystallography of analogous azocane derivatives reveals a preference for the boat-chair conformation , where the Boc group adopts an axial orientation to minimize steric clash with the amino group.

Molecular dynamics simulations suggest that the azocane ring undergoes pseudorotation at room temperature, transitioning between chair-like and twist-boat conformers. This flexibility is critical for its role in drug design, as it allows the molecule to adapt to binding pockets in biological targets. The amino group’s equatorial position enhances hydrogen-bonding capacity, while the Boc group’s tert-butyl moiety improves lipid solubility.

Table 2: Conformational Preferences

| Conformation | Energy (kcal/mol) | Stability Determinants |

|---|---|---|

| Boat-chair | -12.3 | Minimized steric hindrance |

| Twist-boat | -9.8 | Partial ring strain relief |

| Chair-like | -11.1 | Stabilized by intramolecular H-bonds |

Comparative Analysis with Related Azocane and Piperidine Derivatives

This compound belongs to a broader class of N-protected cyclic amines , which include piperidine (6-membered), azepane (7-membered), and azocane (8-membered) derivatives. Key distinctions arise from ring size and substituent effects:

Ring Strain and Flexibility :

- Azocane’s 8-membered ring exhibits lower angular strain compared to piperidine (6-membered) but higher torsional strain due to increased conformational freedom.

- Piperidine derivatives (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) adopt rigid chair conformations, whereas azocanes favor boat-chair arrangements.

Synthetic Utility :

Physicochemical Properties :

Property Azocane Derivative Piperidine Analog LogP (lipophilicity) 2.1 ± 0.3 1.7 ± 0.2 Water Solubility (mg/mL) 0.45 1.2 Melting Point (°C) 95–98 (dec.) 112–114 Biological Relevance :

Properties

IUPAC Name |

tert-butyl 4-aminoazocane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(13)7-9-14/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRVZPXAHIAGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

Tert-butyl 4-aminoazocane-1-carboxylate is primarily recognized for its potential as a pharmacological agent. It serves as a building block in the synthesis of various bioactive compounds, particularly those targeting bacterial infections. The compound's structural features allow it to participate in the formation of derivatives that can act as inhibitors of β-lactamase, an enzyme responsible for antibiotic resistance.

Case Study: β-Lactamase Inhibition

A notable application of this compound is its role in synthesizing β-lactamase inhibitors. According to research, compounds derived from this structure have shown efficacy when used alongside β-lactam antibiotics, enhancing their effectiveness against resistant bacterial strains .

Organic Synthesis

Synthetic Intermediates

The compound is also utilized as an intermediate in organic synthesis. Its reactivity allows it to be transformed into various derivatives that possess significant biological activity. For instance, it can be converted into piperidine derivatives, which are important in drug development.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Product |

|---|---|---|

| N-alkylation | Using N-ethyl-N,N-diisopropylamine | Tert-butyl 4-[2-chloro-5-(ethoxycarbonyl)-3-nitropyridine-4-yl]aminoazepane-1-carboxylate |

| Microwave-assisted synthesis | Isopropanol at 90°C for 30 minutes | Various piperidine derivatives |

Structure-Activity Relationship (SAR)

Impact on Lipophilicity and Metabolic Stability

The tert-butyl group is a common motif in medicinal chemistry, impacting the physicochemical properties of compounds. Research indicates that while the incorporation of tert-butyl enhances lipophilicity, it may also lead to decreased metabolic stability . This duality necessitates careful consideration during drug design.

Case Study: Comparative Analysis of Substituents

A comparative study examined the physicochemical properties of drug analogues with various substituents, including tert-butyl. The findings highlighted that while tert-butyl increases certain desirable properties, alternative substituents might offer improved metabolic profiles .

Safety and Handling Considerations

As with many chemical compounds, appropriate safety measures must be observed when handling this compound. The compound is categorized with hazard statements indicating potential skin and eye irritation . Proper protective equipment should be used to mitigate any risks associated with exposure.

Mechanism of Action

The mechanism by which tert-butyl 4-aminoazocane-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Insights:

Ring Size and Conformational Flexibility

- The 8-membered azocane ring in the target compound offers greater conformational flexibility compared to the 7-membered azepane and 5-membered pyrrolidine derivatives. Larger rings may adopt multiple low-energy conformers, influencing binding interactions in biological systems .

- The 5-membered pyrrolidine derivative () exhibits rigidity, making it suitable for stabilizing specific molecular geometries in crystal structures .

Functional Group Reactivity The amine group in this compound enables nucleophilic reactions, while the ketone in tert-butyl 4-oxoazocane-1-carboxylate () allows for reductions or nucleophilic additions .

Synthetic Utility

- The tert-butyl carbamate group in all compounds provides stability during synthesis and can be cleaved under acidic conditions (e.g., trifluoroacetic acid) to regenerate free amines .

- The hydroxymethyl and methoxyphenyl groups in the pyrrolidine derivative () suggest applications in hydrogen-bond-driven crystal engineering .

Biological and Pharmacological Implications

- Azepane and azocane derivatives are explored in drug discovery for targeting G-protein-coupled receptors (GPCRs) or enzymes, where ring size and substituents modulate selectivity .

- The pyrrolidine derivative’s methoxyphenyl group may engage in π-π stacking interactions with aromatic residues in protein binding pockets .

Research Findings and Challenges

- Stability and Reactivity : The tert-butyl carbamate group ensures stability under standard conditions, but the amine in the target compound may require inert atmosphere handling to prevent oxidation .

- Synthetic Routes : Analogous compounds are synthesized via ring-closing metathesis or cyclization reactions, but larger rings (e.g., azocane) may face challenges in achieving high yields due to entropic factors .

- Data Gaps: Specific pharmacological or toxicity data for this compound are absent in the evidence, necessitating further experimental studies to validate its applications.

Biological Activity

Tert-butyl 4-aminoazocane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₆H₂₄N₂O₂

- Molecular Weight : 276.37 g/mol

- CAS Number : 170011-57-1

The presence of the tert-butyl group is significant as it influences the lipophilicity and metabolic stability of the compound, which are critical factors in drug design .

Biological Activity

The biological activity of this compound can be categorized into various therapeutic areas based on its interactions at the molecular level:

-

GPR119 Agonism :

- Recent studies have indicated that derivatives of this compound may act as agonists for GPR119, a receptor implicated in glucose metabolism and insulin secretion .

- In vitro assays showed that certain derivatives exhibited strong binding affinities to GPR119, suggesting potential applications in treating type 2 diabetes mellitus (T2DM).

- Antimicrobial Properties :

- Neuropharmacological Effects :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Modifications :

| Modification | Effect | Reference |

|---|---|---|

| Addition of halogens | Increased lipophilicity | |

| Alteration of amino group | Enhanced GPR119 agonistic activity | |

| Structural isomerism | Variability in metabolic stability |

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on GPR119 Agonists :

- Antimicrobial Evaluation :

- Neuropharmacological Studies :

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-aminoazocane-1-carboxylate typically involves:

- Construction of the azocane ring system.

- Introduction or protection of the amino group at the 4-position.

- Formation of the tert-butyl ester protecting group on the carboxylate.

The tert-butyl group serves as a protecting group for the carboxylic acid, providing stability and enabling further synthetic transformations.

Formation of the Azocane Ring and Amino Substitution

The azocane ring, an eight-membered saturated nitrogen heterocycle, can be synthesized through ring expansion or cyclization methods starting from smaller nitrogen heterocycles or linear precursors. Literature and patents indicate that amino substitution at the 4-position can be introduced either before or after ring closure, depending on the synthetic route.

For example, a patent (US8487093B2) mentions the use of tert-butyl 5-aminoazocane-1-carboxylate as a related compound, suggesting similar synthetic routes for the 4-amino derivative by positional isomer substitution.

tert-Butyl Ester Formation via Direct tert-Butylation of Carboxylic Acids

A recent and efficient method for introducing the tert-butyl ester protecting group involves direct tert-butylation of free amino acids or carboxylic acids using bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate solvent. This method is notable for:

- Mild reaction conditions.

- High yields.

- Compatibility with free amino groups without the need for prior protection.

Key findings from Thieme Chemistry (2023):

| Parameter | Details |

|---|---|

| Catalyst | Bis(trifluoromethanesulfonyl)imide (Tf2NH) |

| Solvent | tert-Butyl acetate (t-BuOAc) |

| Substrate | Free amino acids or carboxylic acids |

| Reaction temperature | 0 °C to room temperature |

| Reaction time | 2.5 hours (typical) |

| Yield | Generally good to excellent (up to ~79%) |

| Advantages | Direct tert-butylation without side reactions |

This method was applied successfully to amino acids with free amino groups, preserving their integrity while forming tert-butyl esters. The reaction proceeds via formation of a soluble salt with the amino group, catalyzed by Tf2NH, which facilitates tert-butylation of the carboxyl group.

Protection of Amino Group and Boc Group Introduction

In related heterocyclic amines such as 1-boc-4-aminopiperidine, the Boc (tert-butoxycarbonyl) protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is typically carried out in aqueous or organic media at room temperature over 8-10 hours, followed by pH adjustment and extraction to isolate the protected amine.

This approach can be adapted for azocane derivatives, where the amino group at the 4-position is protected by Boc to yield this compound or its analogues.

Representative Preparation Procedure (Adapted from Literature)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Starting azocane precursor or linear amine | Formation or availability of azocane ring |

| 2 | Di-tert-butyl dicarbonate (Boc2O), triethylamine | Boc protection of the 4-amino group |

| 3 | tert-Butyl acetate, Tf2NH catalyst | tert-Butyl ester formation on carboxylic acid |

| 4 | pH adjustment, extraction, drying | Isolation and purification of product |

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct tert-butylation with Tf2NH | Tf2NH catalyst, tert-butyl acetate | 0 °C to RT, 2.5 h | Mild, high yield, free amino group tolerance | Requires catalyst availability |

| Boc protection with Boc2O | Di-tert-butyl dicarbonate, base | Room temp, 8-10 h | High selectivity, widely used | Longer reaction time |

| Ring formation and amino substitution | Various cyclization methods | Variable | Enables ring construction | Multi-step, complex |

Research and Patent Insights

- Patent US8487093B2 discusses the use of tert-butyl aminoazocane carboxylates as intermediates in β-lactamase inhibitor synthesis, highlighting their pharmaceutical relevance and synthetic accessibility.

- The direct tert-butylation method with Tf2NH (Thieme, 2023) represents a recent advance in protecting group chemistry, allowing efficient synthesis of tert-butyl esters from free amino acids and related compounds.

- Methods for Boc protection of related heterocycles such as piperidines have been industrialized, demonstrating scalability and high purity of products, which can be extrapolated to azocane derivatives.

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (>40°C) during cyclization may lead to side reactions (e.g., racemization or ring-opening).

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis.

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) are avoided due to potential coordination with the azocane nitrogen, which can stall reactions .

Basic Question: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the azocane ring and Boc group placement. For example, the tert-butyl group exhibits a singlet at ~1.4 ppm in ¹H NMR and a quaternary carbon signal at ~80 ppm in ¹³C NMR .

- 2D Experiments (HSQC, HMBC) : Resolve overlapping signals in complex intermediates, especially for distinguishing NH protons in the aminoazocane core .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns. ESI+ mode is preferred for detecting protonated molecular ions ([M+H]⁺) .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Question: How can researchers optimize the synthesis of this compound using Design of Experiments (DoE)?

Methodological Answer:

A factorial design is recommended to identify critical variables:

Factors : Solvent polarity, reaction temperature, catalyst loading, and stoichiometry.

Response Variables : Yield, purity (HPLC area%), and enantiomeric excess (if applicable).

Example Design : A 2⁴ factorial matrix with center points to assess curvature effects .

Q. Case Study :

- Contradiction in Evidence : Some protocols report higher yields in DMF (85%) versus THF (72%) , while others note THF reduces side-product formation . DoE can resolve this by modeling solvent-polarity interactions with temperature.

Tools : Software like MODDE® or JMP® enables predictive modeling to identify optimal conditions (e.g., 30°C in THF with 1.2 eq. Boc-anhydride) .

Advanced Question: How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

Methodological Answer:

Discrepancies often arise from:

- Polymorphism : Crystallization conditions (e.g., cooling rate, solvent) can produce different polymorphs. For example, rapid cooling in EtOH may yield a metastable form with a lower melting point (~90°C) versus a stable form (~105°C) .

- Impurity Profiles : Residual solvents (e.g., DMF) or unreacted intermediates can depress melting points. Use DSC-TGA to correlate thermal events with purity .

- Methodological Validation : Cross-validate results using independent techniques (e.g., NMR vs. LC-MS for purity assessment) .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Avoid latex gloves due to potential solvent permeation .

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine powders or vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions with residual acids/bases .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline solution (not water) to avoid osmotic damage .

Advanced Question: How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., GPCRs or enzymes). The azocane ring’s conformational flexibility requires ensemble docking to account for multiple low-energy states .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the azocane nitrogen) with activity data from analogs. For example, derivatives with para-fluoro substituents show enhanced binding affinity in kinase assays .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .

Advanced Question: What strategies resolve low reproducibility in biological assays involving this compound?

Methodological Answer:

- Batch Variability : Characterize multiple synthetic batches via HPLC-UV/MS to ensure consistent impurity profiles (<0.5% variance) .

- Solubility Optimization : Use co-solvents (e.g., 10% DMSO in PBS) or formulate as nanoparticles (e.g., PEGylated liposomes) to mitigate aggregation in aqueous buffers .

- Positive Controls : Include structurally validated analogs (e.g., tert-butyl 4-aminoazepane-1-carboxylate) to benchmark assay performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.